3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one
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Overview
Description
3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The compound “3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
It’s known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound may influence various biochemical pathways.
Pharmacokinetics
It’s known that the compound was produced through a bioreduction process , suggesting that it may have certain bioavailability properties.
Result of Action
It’s known that indole derivatives can have various biological activities , suggesting that this compound may induce a range of molecular and cellular effects.
Action Environment
It’s known that the bioreduction process used to produce the compound was robust and could tolerate the substrate at a concentration of 30 g/l with excellent enantioselectivity . This suggests that the compound’s action may be influenced by certain environmental conditions, such as substrate concentration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiophene derivative with an indole precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Thiophene derivatives: Compounds with a thiophene ring that exhibit various pharmacological properties.
Uniqueness
3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one is unique due to its combined indole and thiophene structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in scientific research and industry .
Properties
IUPAC Name |
3-hydroxy-5-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKUGFZDUSDMGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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